2-(4-chloro-3,5-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide
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Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide is a synthetic organic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure suggests it could be involved in complex chemical reactions and interactions due to the presence of multiple functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide likely involves multiple steps, including the formation of the phenoxy and quinoline derivatives, followed by their coupling through an amide bond formation. Typical reaction conditions may involve:
Reagents: Chlorinating agents, alkylating agents, amines, and coupling reagents.
Conditions: Controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reactions occur efficiently.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3,5-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the compound’s functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, modifying the compound’s structure.
Substitution: Replacement of one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, and specific catalysts under controlled temperatures.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, potentially leading to derivatives with altered biological or chemical properties.
Scientific Research Applications
2-(4-chloro-3,5-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, depending on its biological activity.
Industry: Use in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism by which 2-(4-chloro-3,5-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide exerts its effects would involve interactions with specific molecular targets, such as enzymes or receptors. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3,5-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide
- 2-(4-chloro-3,5-dimethylphenoxy)-N-(8-ethoxyquinolin-6-yl)propanamide
Uniqueness
The unique combination of functional groups in 2-(4-chloro-3,5-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide may confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C22H23ClN2O3 |
---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide |
InChI |
InChI=1S/C22H23ClN2O3/c1-5-27-19-9-8-18(17-7-6-10-24-21(17)19)25-22(26)15(4)28-16-11-13(2)20(23)14(3)12-16/h6-12,15H,5H2,1-4H3,(H,25,26) |
InChI Key |
KBDJBWPFTTVYCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)NC(=O)C(C)OC3=CC(=C(C(=C3)C)Cl)C)C=CC=N2 |
Origin of Product |
United States |
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